Endosulfan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 22 °C and a pH 7.2 in tap water; alpha-Endosulfan: 0.15 mg/l.

Solubility at 22 °C and a pH 7.2 in tap water; beta-Endosulfan: 0.06 mg/l.

Sol in xylene, kerosene, chloroform, acetone, and alcohol

In ethyl acetate 200, dichloromethane 200, toluene 200, ethanol 65, hexane 24 (all in g/L, 20 °C)

In water, alpha-form = 0.32:, beta-form = 0.33 mg/L at 22 °C

In water, 0.53 mg/L at 25 °C /alpha-endosulfan/; 0.28 mg/L at 25 °C /beta-endosulfan/

Solubility in water: none

0.00001%

Synonyms

Canonical SMILES

Effectiveness as a Pesticide:

- Endosulfan's effectiveness as a broad-spectrum insecticide and acaricide has been studied on various crops, including fruits, vegetables, and cotton Source: US Environmental Protection Agency (EPA) Endosulfan RED Facts: ).

- Research has explored its mode of action on target insects and mites [Source: scientific literature].

Environmental Impact:

- Studies have examined endosulfan's persistence in the environment, its breakdown products, and its potential for bioaccumulation in the food chain Source: National Institutes of Health (NIH) National Library of Medicine (NLM) - Effects of Endosulfan on Predator–Prey Interactions Between Catfish and Schistosoma Host Snails: ).

- Research has investigated the impact of endosulfan on non-target organisms, including fish and wildlife [Source: scientific literature].

Human Health Effects:

- Research has explored the potential health risks associated with endosulfan exposure, including acute and chronic effects on the nervous system, respiratory system, and other organs Source: Centers for Disease Control and Prevention (CDC) - Endosulfan | Public Health Statement: ).

- Studies have examined the potential link between endosulfan exposure and certain diseases, such as cancer Source: Taylor & Francis Online - Endosulfan use and the risk of thyroid cancer: an ecological study: .

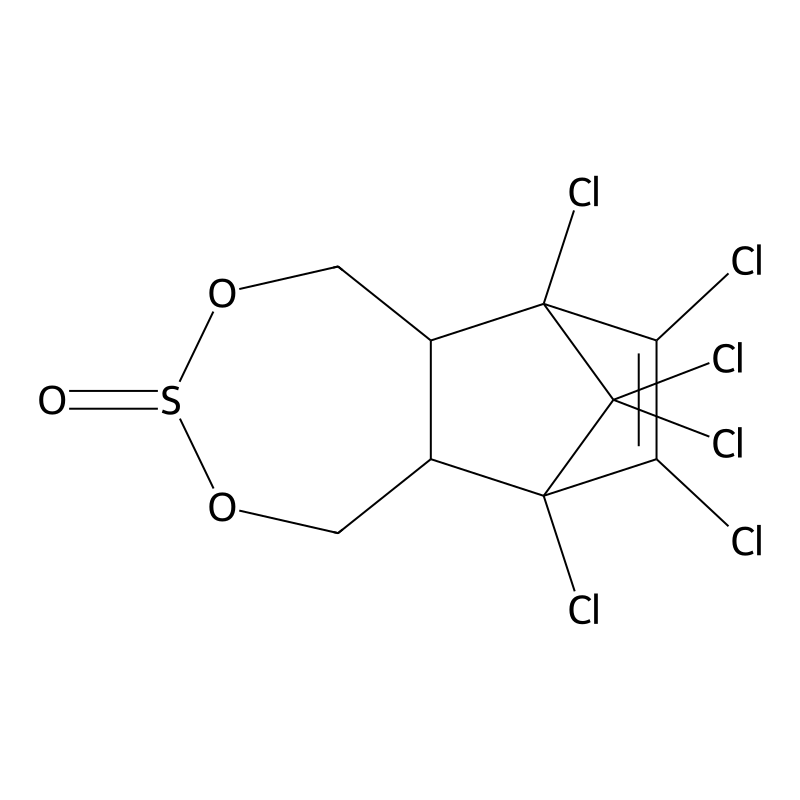

Endosulfan is a cyclodiene insecticide derived from hexachlorocyclopentadiene and cis-butene-1,4-diol. It exists as a mixture of two stereoisomers, alpha-endosulfan and beta-endosulfan, with the former being thermodynamically more stable. The compound appears as a cream-to-brown solid and has a distinct odor reminiscent of turpentine . Endosulfan is classified as highly acutely toxic, with significant neurotoxic effects observed in both humans and animals, leading to symptoms such as tremors, convulsions, and respiratory distress upon exposure .

Endosulfan acts primarily as a neurotoxin by inhibiting GABA-gated chloride channels and disrupting calcium and magnesium ATPase activity. This mechanism leads to hyperactivity and convulsions in exposed organisms . The compound has shown acute toxicity with lethal doses as low as 30 mg/kg for female rats. Chronic exposure can result in long-term health issues, including neurological damage . Endosulfan's metabolites are also of concern due to their similar toxicological profiles.

Research indicates that endosulfan can interact with various biological systems. In humans, it accumulates in the liver, kidney, and brain after exposure. Its metabolites can be detected in urine following ingestion . Environmental studies have shown that endosulfan can travel long distances through air currents, affecting ecosystems far from agricultural sites .

Endosulfan shares structural similarities with other organochlorine pesticides such as aldrin, chlordane, and heptachlor. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Toxicity Level | Primary Use |

|---|---|---|---|

| Endosulfan | Cyclodiene derivative | Highly acutely toxic | Insecticide |

| Aldrin | Dicyclopentadiene | Highly acutely toxic | Insecticide |

| Chlordane | Cyclodiene derivative | Moderately toxic | Termiticide |

| Heptachlor | Cyclodiene derivative | Moderately toxic | Insecticide |

Uniqueness of Endosulfan: Unlike some of its counterparts that have been phased out due to severe environmental impacts or health risks (like aldrin), endosulfan's continued use in certain regions highlights ongoing debates about agricultural practices versus ecological safety.

Purity

Physical Description

Brown crystals with a slight, sulfur dioxide odor. [insecticide] [Note: Technical product is a tan, waxy, isomer mixture.]; [NIOSH]

PURE COLOURLESS CRYSTALS. TECHNICAL: BROWN FLAKES WITH CHARACTERISTIC ODOUR.

Brown crystals with a slight, sulfur dioxide odor.

Brown crystals with a slight, sulfur dioxide odor. [insecticide] [Note: Technical product is a tan, waxy, isomer mixture.]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

106 °C at 0.7 mm Hg (with partial decomposition)

decomposes

Decomposes

Heavy Atom Count

Density

1.745 at 20 °C

1.7 g/cm³

1.74

LogP

log Kow = 3.83 (alpha); log Kow = 3.62 (beta)

3.55/3.62

Odor

... Slight, sulfur dioxide odor ...

Decomposition

Appearance

Melting Point

106 °C (pure)

MP: 70-100 °C; stable toward dil mineral acids; hydrolyzed rapidly by alkalies; commercial product is a mixture of alpha-isomer, MP: 108-110 °C, and beta-isomer, MP: 208-210 °C /Technical/

106 °C (pure), 70-100 °C (technical)

223 °F

Storage

UNII

QY5Y9R7G0E

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Endosulfan is a chlorinated cyclodiene pesticide, and like other members of this chemical group, the predominant toxicological effect is over stimulation of the CNS [by inhibiting Ca2+, Mg2+ - ATPase and antagonizing chloride ion transport in gamma-aminobutyric acid (GABA) receptors] with little or no peripheral component.

Vapor Pressure

0.00001 [mmHg]

VP: 6.2X10-6 mm Hg at 20 °C

1.73X10-7 at 25 °C

Vapor pressure, Pa at 80 °C: 1.2

0.00001 mmHg

(77 °F): 0.00001 mmHg

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

The A and B-isomers of (14)C-endosulfan were administered to rats separately as single 2 mg/kg oral doses in corn oil. No appreciable differences were observed in the fecal (or urine) elimination of radioactivity of the two isomers. Approximately 11 and 13%, 55 and 62%, and 68 and 75% of the administered radioactivity was eliminated in the feces at 24, 48, and 120 hours after treatment with the alpha and beta-isomers, respectively. Analyses of bile collected for 48 hours showed that 47% of the alpha-endosulfan dose and 29% of the beta-endosulfan dose was eliminated by this route.

In studies with sheep receiving a single oral dose of radiolabeled endosulfan, 92 percent of the dose was eliminated in 22 days. The organ with the highest concentration of radiolabeled endosulfan after 40 days was the liver. Major metabolites did not persist in the fat or in the organs.

The principal route of excretion for endosulfan and endosulfan sulfate is in the feces.

For more Absorption, Distribution and Excretion (Complete) data for ENDOSULFAN (12 total), please visit the HSDB record page.

Metabolism Metabolites

... White mice (balb/c strain) were fed (14)C-labeled endosulfan. The two isomers were not completely absorbed from GI tract but, along with endosulfan sulfate and diol, were excreted in feces. Only a trace of oxidized endosulfan was found in kidney & muscle extracts but neither of the two known metabolites nor endosulfan was found in blood or brain extracts. ... Large amounts of endosulfan sulfate were detected in the liver & traces in the kidney 24 hr after /mice/ ... received a single doses of endosulfan.

(14)C-Endosulfan was fed to milk sheep. Analysis of milk samples showed that up to 88% of radioactive materials remained in cream. Gas liquid chromatograhpy and thin layer chromatograhy showed that the radioactive material was almost entirely endosulfan sulfate. Analyses of urine samples showed the presence of endosulfan alcohol & alpha-hydroxyendosulfan ether. Other metabolites present were not identified.

After peroral, cutaneous, & subcutaneous application of endosulfan to male imagos of the locust (pachytilus migratorius migratorioides), four metabolites were ... Identified as: endosulfan sulfate; endosulfan ether; endosulfan hydroxyether; & endosulfan lactone.

For more Metabolism/Metabolites (Complete) data for ENDOSULFAN (13 total), please visit the HSDB record page.

Associated Chemicals

beta-Endosulfan; 33213-65-9

Wikipedia

Hitachimycin

Biological Half Life

Total endosulfan residue levels in postmortem samples from carcass of poisoned dairy cows were 1270 ppm in rumen content & 4.2, 1.1, & 0.6 ppm in liver, kidney, & muscle tissue, respectively. Analysis of milk from cows which survived the poisoning revealed level of greater than 1 ppm endosulfan immediately following the intoxication. This level decreased to 1 ppb at the end of 35 days & half-life of approx 3.9 days was calculated for endosulfan in milk.

Alpha and beta-isomers of endosulfan, following iv administration in rabbits, showed marked differences in their pharmacokinetic profile. Beta-endosulfan was cleared from the plasma much more rapidly than alpha-endosulfan, the terminal slope half-life being 5.97 and 235 hr, respectively. These dissimilarities may partly explain reported differences in their toxicity.

The half lives for urinary and fecal elimination for males and female rats were biphasic, with an earlier half-life of 6 to 14 hour and a later half life of 33 to 67.5 hou

Use Classification

Agrochemicals -> Pesticides

Acaricides, Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

INSECTICIDES

Methods of Manufacturing

Prepared by reaction of hexachlorocyclopentadiene with cis-butene-1,4-diol to form bicyclic dialcohol followed by esterification and cyclization with SOCl2.

General Manufacturing Information

Endosulfan is most frequently applied using air blast equipment, or boom sprayers.

Endosulfan is a sulfur-containing cmpd and unlike most of the hexachlorocyclopentadiene family, sensitive to moisture, bases, and acids. It is slowly hydrolyzed to give sulflur dioxide and the corresponding diol C7Cl6(CH2OH)2.

Analytic Laboratory Methods

Method: Strategic Diagnostics Inc. 75900; Procedure: immunoassay; Analyte: endosulfan; Matrix: water; Detection Limit: 0.08 ug/L.

The Raman spectra of five pesticides containing the norbornene group incl endosulfan were recorded to provide accurate spectra as an aid to identification of the cmpd.

Determination of endosulfan residues in fresh fruits and vegetables by gas-liquid chromatography was studied.

For more Analytic Laboratory Methods (Complete) data for ENDOSULFAN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Storage temperature greater than 20 °F

Interactions

The protective effects of vitamin E was investigated on the cardiotoxicity induced by endosulfan administration. Male rats in different groups were given endosulfan (2 mg/kg bw/day in corn oil through gavage), vitamin E (200 mg/kg bw twice a week in corn oil through gavage) and endosulfan and vitamin E at the same dose and route, to the control group corn oil is given at the dose rate of 2 mL per rat per day through gavage, for a period of 28 days. The animals were sacrificed and heart tissues were collected and subjected to histopathology. The result indicated, severe congestion, hemorrhages with interstitial edema. In some places there was diapedesis of leukocytes. Myocardium showed different degrees of degeneration, some of the myofibrils were found to be granular with pyknotic nuclei. Thickening of wall of arteries were seen. In the Vitamin E and endosulfan treated group the above mentioned lesions were significantly decreased in their severity.

... Livers of /New Zealand white/ rabbits were examined grossly and histopathologically, and caspase-3 activity was detected by immunohistochemical methods. A total of twenty-four rabbits were divided into four groups (n=6). Rabbits in Group I (endosulfan (END)) were daily given a sublethal dose of endosulfan (1mg/kgbw) in corn oil by oral gavage for 6 weeks. Group II (END+C) received the same dose of endosulfan and additionally Vit C (20mg/kgbw) every other day during this period. Group III (OIL+C) received corn oil daily by oral gavage and vitamin C every other day for 6 weeks. Group IV (OIL), the control group, received only corn oil daily, by oral gavage throughout the experiment. The concentration of alpha-endosulfan in the END group was higher in livers (0.102+/-0.012 ppb) than the beta-endosulfan (0.072+/-0.001 ppb). Decreased accumulation of alpha and beta endosulfan was observed in the END+C group (0.025+/-0.003 and 0.016+/-0.002 ppb, respectively) (p<0.0001). The most prominent gross findings at the necropsy were seen in the END group, in which swollen and pale livers were commonly observed. Hemorrhages, degenerations, necrosis, and in some rabbits bile duct hyperplasia were the marked histopathological findings of the END group. Caspase-3 positive reaction was more severe in this group than in the others. An ameliorating effect of Vit C on gross, histopathological and immunohistochemical findings was observed in the END+C group. The results revealed that endosulfan is highly toxic for rabbit livers. However, toxicity was decreased by Vit C treatment, which reduced the accumulation of endosulfan in livers four-fold.

A study was conducted to determine the cumulative toxicity of manganese chloride (MnCl2), endosulfan, and a mixture of these compounds and also to suggest a cumulative toxicity rating. Male mice were fed mixtures of endosulfan powder suspended in peanut oil and manganese chloride dissolved in water for 6 day/wk until the cumulative LD50 remained constant for three consecutive weeks. The cumulative toxic factors were: 0-3.48 for manganese chloride, 1.30-2.46 for endosulfan, and 1.30-3.34 for a mixture of these compounds. Observed cumulative toxic factors for the mixture were higher than expected values, indicating a greatly reduced toxicity when these compounds are mixed.

For more Interactions (Complete) data for ENDOSULFAN (6 total), please visit the HSDB record page.

Stability Shelf Life

Slowly hydrolyzed in aqeuous acids and alkalis, with the formation of the diol and sulfur dioxide.

Endosulfan is stable to sunlight but is susceptible to oxidation and the formation of endosulfan sulfate in the presence of growing vegetation.

Dates

Epimedium promotes steroidogenesis by CREB activation-mediated mitochondrial fusion in endosulfan treated leydig cells

Ho-Lin Chuang, V Bharath Kumar, Cecilia Hsuan Day, Chih-Chu Ho, Tsung-Jung Ho, Ray-Jade Chen, Viswanadha Vijaya Padma, Wei-Wen Kuo, Chih-Yang HuangPMID: 34089567 DOI: 10.1002/tox.23307

Abstract

Epimedium, is used traditionally in Chinese medicine to treat infertility problems. In this study, we establish the cell model to elucidate the protective effect of epimedium against ES by analyzing the molecular relationship between mitochondrial dynamics and steroidogenesis and to explore the molecular mechanism focusing on mitochondria function relating to fertility. ES induced ROS accumulation in mitochondria and the epimedium treatment significantly reduced the ROS accumulation. Furthermore, mitochondria morphology was restored to elongated shape following epimedium treatment. Epimedium treatment promoted dynamin-associated protein 1 (Drp1)-mediated steroidogenesis pathway by upregulating PKA, CREB, Drp1, and StAR protein expression in response to ES exposure in Leydig cells. Moreover, it was also identified that, CREB plays an important role in epimedium activation in Drp1-mediated steroidogenesis signaling pathway by increasing, phospho-CREB expression in nucleus. Testosterone level is decreased in ES-exposed cells; however, the testosterone level was increased after epimedium treatment. In conclusion, epimedium treatment improved mitochondria function in ES-exposed Leydig cells and activated downstream Drp1-dependent steroidogenesis by CREB mediated signaling pathway.Repeated endosulfan exposure induces changes in neurochemicals, decreases ATPase transmembrane ionic-pumps, and increased oxidative/nitrosative stress in the brains of rats: Reversal by quercetin

Mega O Oyovwi, Benneth Ben-Azu, Edesiri P Tesi, Abioye A Oyeleke, Christian I Uruaka, Rotu A Rotu, Eneni Okubo Aya-EbiPMID: 33993958 DOI: 10.1016/j.pestbp.2021.104833

Abstract

Neurochemical and ATPase deregulations play important role in toxicant-induced neurodegeneration. Previous studies have shown that loss of ATPase ionic-pumps alters neurochemical balance via increased ammonia, oxidative and nitrosative stress. Thus, this study investigated the ameliorative potentials of quercetin on neurochemical, ATPase changes, hyperammonemia and oxidative/nitrosative status in the brains of Wistar rats exposed to endosulfan, a known toxic environmental pesticide that is casually used in many developing countries. Adult rats were divided into five treatment groups (n = 5). Groups 1-2 received normal saline and corn oil (vehicle) (10 mL/kg/day), group 3 received quercetin (20 mg/kg/day) orally for 28 days consecutively. However, animals in groups 4-5 were given endosulfan (5 mg/kg/day, p.o) for 28 days. But, from the 14th to 28th day, group 4 additionally received vehicle (10 mL/kg/day, p.o.), while group 5 was treated with quercetin (20 mg/kg/day, p.o.). Thereafter, brain levels of neurochemicals, ATPase activities, ammonia and oxidative/nitrosative stress were investigated by employing standardized biochemical assay protocols. Quercetin increased endosulfan-induced decreased levels of norepinephrine, dopamine, GABA, and decreased elevated concentrations of glutamate and serotonin. Quercetin normalized the increased levels of acetylcholinesterase and ammonia. Furthermore, quercetin significantly reversed the decrease in Na/K

, Ca

, Mg

-ATPase activities induced by endosulfan. Also, quercetin increased superoxide dismutase, catalase and glutathione peroxidase activities, and reduced nitrite and peroxynitrite levels in brains of rats. These findings further provide evidence of the ameliorative potential of quercetin against endosulfan-induced neurotoxicity via attenuation of neurochemical, ATPase changes, and inhibition of acetylcholinesterase activity, ammonia release and oxidative/nitrosative stress in rat brains.

Expression of estrogen-, progesterone-, and androgen-responsive genes in MCF-7 and MDA-MB-231 cells treated with o,p'-DDT, p,p'-DDT, or endosulfan

Tatiana S Kalinina, Vladislav V Kononchuk, Lyudmila F GulyaevaPMID: 33728745 DOI: 10.1002/jbt.22773

Abstract

Endocrine disruptors are a major concern due to their possible association with hormone-dependent carcinogenesis. Some examples of compounds with such properties are organochlorine pesticides (OCPs). OCPs are persistent pollutants with high lipophilicity, long half-life, and bioaccumulation potential. In the past, some of the most commonly used OCPs were dichlorodiphenyltrichloroethane (DDT) and endosulfan. Here, we investigated the effects of o,p'-DDT, p,p'-DDT, and endosulfan and of hormones estradiol, testosterone, and progesterone on the expression of estrogen, progesterone, and androgen receptors (ER, PR, and AR) and of their target genes (KLF4, VEGFA, CCND1, PRLR, CDKN1A, and BCL6) in MCF-7 and MDA-MB-231 cells. The results confirmed that under the action of the insecticides, there are dose- and time-dependent changes in the expression of these receptors and target genes. As corroborated by an experiment with ER, PR, and AR negative MDA-MB-231 cells, the change in the expression of KLF4, VEGFA, CCND1, and PRLR in MCF-7 cells treated with o,p'-DDT and the change in CDKN1A and PRLR expression in MCF-7 cells treated with p,p'-DDT are likely mediated by ER, PR, and AR pathways. In conclusion, we have identified some targets of DDT and endosulfan and confirmed that the effects of insecticides on the expression of these target genes differ for breast cancer cell lines with different receptor statuses.Potential use of Solanum lycopersicum and plant growth promoting rhizobacterial (PGPR) strains for the phytoremediation of endosulfan stressed soil

Rupa Rani, Vipin Kumar, Pratishtha Gupta, Avantika ChandraPMID: 33894513 DOI: 10.1016/j.chemosphere.2021.130589

Abstract

This study aimed to assess the role of Solanum lycopersicum and plant growth promoting rhizobacterial (PGPR) strains to remove endosulfan present in the soil. S. lycopersicum was grown in endosulfan amended soil (5, 10, 25, and 50 mg kg) inoculated with PGPR strains for 40, 80, and 120 days. The influence of PGPR inoculation on endosulfan accumulation in plant tissues, endosulfan degradation in soil, and plant growth parameters were evaluated. The oxidative stress tolerance was assessed by determining the malondialdehyde formation in S. lycopersicum planted in endosulfan stressed soil inoculated with PGPR strains. The results showed that uptake of endosulfan followed root > shoot pathway in association with a reduction in endosulfan accumulation in inoculated plants as related to un-inoculated plants. Moreover, inoculation of PGPR strains showed a beneficial influence on the degradation of endosulfan, Bacillus sp. PRB101 showed maximum degradation (89% at 5 mg kg

of soil) of endosulfan at 120 days after sowing. Furthermore, the content of malondialdehyde was lower in inoculated plants as related to un-inoculated plants. Inoculation of PGPR strains efficiently enhanced plant biomass. The findings showed the effectiveness of PGPR strains to increase the decontamination of endosulfan stressed soil and decline endosulfan concentration in the plant tissues.

Assessment of DNA damage induced by endosulfan in grass carp (Ctenopharyngodon idella Valenciennes, 1844)

Muhammad Khisroon, Nazia Hassan, Ajmal Khan, Javeed FarooqiPMID: 33550553 DOI: 10.1007/s11356-021-12727-x

Abstract

Endosulfan is an organochlorine pesticide, which is commonly used throughout the world. It accumulates in the environment and may cause significant damage to the ecosystems, particularly to the aquatic environments. The present study was conducted to evaluate the genotoxic effect of endosulfan on the grass carp (Ctenopharyngodon idella) blood. The fish were exposed to three different concentrations, 0.75 ppb/day, 1.0 ppb/day, and 1.5ppb/day of endosulfan for 7, 14, 21, and 28 days. The study was a randomized control trial and the control group was not exposed to endosulfan. The results showed that after 7 days, the level of DNA damage in all the concentrations was significant (P < 0.05), while after 14, 21, and 28 days' trials, highly significant (P < 0.000) level of DNA damage was observed. Hence, time- and dose-dependent DNA damage was observed in fish DNA by comet assay. It is concluded from our results that with the increase in endosulfan concentration and exposure duration, the level of DNA damage also increased. As the current study showed the severe genotoxic effect of endosulfan in Ctenopharyngodon idella, therefore, the imprudent and indiscriminate use of endosulfan should be controlled and monitored by the concerned government authorities.Removal of organochlorine insecticide endosulfan in water and soil by Fenton reaction with ascorbic acid and various iron resources

Jeong-In Hwang, Jang-Eok KimPMID: 33543439 DOI: 10.1007/s11356-021-12439-2

Abstract

An assortment of Fenton (or Fenton-like) reaction treatment systems using various iron resources such as ferrous sulfate, ferric nitrate, commercial zerovalent iron (mZVI), or self-made ZVI (Fe-nanowire) were evaluated to effectively remove α- and β-isomers of endosulfan (ED) from contaminated water and soil. Ascorbic acid (AA) was added as a chelation reagent to maintain the aqueous reaction of soluble iron. In the aqueous experiment, a combined treatment of 1% mZVI, 0.01 M AA, and 0.1 M HO

was determined to be the most effective method, showing 98-100% of ED removal within 24 h. The mZVI/AA/H

O

treatment method was finally applied to ED-contaminated soil samples, and the application removed significant ED residues from both soil slurries (65-73%) and immobile soils containing small amount of moisture (64-66.2%). Overall results showed that the mZVI/AA/H

O

treatment can be utilized as a potential technique to remediate both water and soil contaminated with ED.

Fluoride and endosulfan together potentiate cytogenetic effects in Swiss albino mice bone marrow cells

Anju Sharma, Placheril John, Pradeep BhatnagarPMID: 33325330 DOI: 10.1177/0748233720979423

Abstract

In this study, the cytotoxic potential of fluoride and endosulfan in combination was investigated in Swiss albino mice bone marrow cells using the chromosomal aberration (CA) and micronucleus (MN) test systems. Fluoride (25.1 mg kgbody weight [bw] in water) and endosulfan (1.8 mg kg

bw by oral intubation) were administered orally alone and in combination (fluoride 25.1 mg kg

bw + endosulfan 1.8 mg kg

bw) to male Swiss albino mice daily for 30 days. A significant (

< 0.01) increase in micronuclei (MNs) induction and decreased ratio (

< 0.01) of polychromatic to normonochromatic erythrocytes (indicators of cytotoxicity) were observed compared with saline controls when animals were given the combination of fluoride and endosulfan. A significant (

< 0.01) increase in MNs induction and no change in the polychromatic erythrocytes to erythrocyte ratio were also observed when endosulfan was given alone. CAs such as gaps, breaks, fragments, rings, exchanges, and polyploidy were recorded in the bone marrow cells. The mean percent frequency of CAs was increased (

< 0.01) in all the treated groups compared with the control saline group. In the combination group (F + E), the percent frequencies of CAs were significantly higher (13.875%) compared with those in the individual treatment groups of fluoride (4.375%) and endosulfan (6.25%). The mitotic index was calculated as percentage of dividing cells. A significant (

< 0.01) decrease in mitotic index was observed in all treated groups compared with controls. In the combination group (F + E), mitotic index was significantly less than (

< 0.01; 4.1 ± 0.49) the saline control (10.8 ± 0.98). These results indicated that repeated intake of endosulfan through various sources in fluoride affected areas resulted in increased cytotoxic effects. The greater effect in the combination group indicated additive interaction of fluoride and endosulfan in inducing cytotoxicity in Swiss albino mice.

A comparison of the effectiveness of QuEChERS, FaPEx and a modified QuEChERS method on the determination of organochlorine pesticides in ginseng

Pennante Bruce-Vanderpuije, David Megson, Song-Hee Ryu, Geun-Hyoung Choi, Sang-Won Park, Byung-Seok Kim, Jin Hyo Kim, Hyo-Sub LeePMID: 33513159 DOI: 10.1371/journal.pone.0246108

Abstract

This study provides a review of methods used in the determination of organochlorine pesticides (OCPs) in ginseng and compares the effectiveness of three extraction methods (Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), a modified QuEChERS and a Fast Pesticide Extraction (FaPEx)) in the analyses of 20 OCPs in ginseng root samples. For each method, sample mass, solvent volume and sorbent mass were varied to identify the optimum combination to effectively isolate analytes of interest from the complex sample matrix. Extracts were analyzed using the gas chromatography-μ-electron capture detector (GC-μ-ECD), and confirmatory analyses performed by gas chromatography-tandem-mass spectrometry (GC-MS/MS). Eighteen out of 20 OCPs spiked onto in-house prepared ginseng samples produced acceptable recoveries (51-156%) when extracted using QuEChERS and FaPEx. All 20 analytes, including dichlorodiphenyldichloroethane (p, p'- DDD) and dichlorodiphenyltrichloroethane (o, p'-DDT), produced acceptable recoveries (51-129%) with the use of a modified QuEChERS method. The applicability of the modified QuEChERS method was demonstrated through the analysis of ginseng samples grown in endosulfan-treated soil. The samples were analyzed by both GC-μ-ECD and GC-MS/MS with no significant difference identified in the results of each analytical method. This study highlights the applicability of the modified QuEChERS method, in combination with GC- μ-ECD, to determine organochlorine pesticides in ginseng. This may be especially useful for laboratories in developing countries and less advanced institutions without access to MS/MS instrumentation.Persistent pesticides: effects of endosulfan at the molecular level on the aquatic invertebrate Chironomus riparius

Ana-Belén Muñiz-González, Marta Novo, José-Luis Martínez-GuitartePMID: 33608783 DOI: 10.1007/s11356-021-12669-4